molecular formula C17H23Cl2N3O2 B12698967 Einecs 276-941-8 CAS No. 72849-01-5

Einecs 276-941-8

Cat. No.: B12698967
CAS No.: 72849-01-5
M. Wt: 372.3 g/mol
InChI Key: DXWKNIVBJZRTCG-UHFFFAOYSA-N
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Description

The specified compound, 2H-1,5-Benzodioxepin-3(4H)-one, 7-(3-methylbutyl)-, is a distinct chemical entity that has garnered attention primarily for its unique sensory characteristics. google.com Its molecular structure features a seven-membered dioxepin ring fused to a benzene (B151609) ring, with a ketone functional group and a 7-position isopentyl (3-methylbutyl) substituent. This particular arrangement of atoms and functional groups dictates its chemical behavior and applications.

IdentifierValue
IUPAC Name 7-(3-methylbutyl)-2H-1,5-benzodioxepin-3(4H)-one
CAS Number 362467-67-2
Molecular Formula C₁₄H₁₈O₃
Synonym Azurone

The benzodioxepin framework is a prominent heterocyclic scaffold in various areas of chemical science. This class of compounds is characterized by a seven-membered ring containing two oxygen atoms fused to a benzene ring. cdnsciencepub.com The structural versatility of the benzodioxepin core allows for a wide range of substitutions, leading to a diversity of chemical properties and applications.

In the realm of medicinal chemistry, benzodioxepin derivatives have been investigated for a spectrum of pharmacological activities. Studies have revealed their potential as anxiolytic, sedative, anticonvulsant, and muscle relaxant agents, often acting on the central nervous system. ontosight.aiontosight.ai For instance, certain derivatives have been identified as muscarinic M3 receptor antagonists, highlighting their potential in developing treatments for specific medical conditions. nih.gov The conformational flexibility of the seven-membered ring is a key area of study, as it influences how these molecules interact with biological targets. cdnsciencepub.com

Beyond pharmaceuticals, the benzodioxepin class is highly significant in the fragrance industry. A notable example is 7-methyl-2H-1,5-benzodioxepin-3(4H)-one, famously known as Calone 1951® or "watermelon ketone". researchgate.netmedchemexpress.com This compound was revolutionary for establishing the "marine" or "ozone" fragrance category, imparting a fresh, sea-breeze aroma to perfumes. researchgate.netresearchgate.net The subject of this article, 7-(3-methylbutyl)-2H-1,5-benzodioxepin-3(4H)-one, is a structural analogue of Calone 1951®, placing it firmly within this family of odorants. researchgate.net Its own scent is described as a strong aldehydic note with aqueous, somewhat soapy, and technical aspects. google.com Research in this area often focuses on synthesizing analogues to explore structure-odor relationships and discover novel fragrance profiles. researchgate.netresearchgate.net

The synthesis of cyclic ethers and ketones is a fundamental pursuit in organic chemistry, with methodologies evolving significantly over time. Cyclic ether ketones, which contain both an ether linkage and a ketone group within a ring system, are valuable synthetic intermediates and target molecules.

Historically, the construction of cyclic ethers relied on reactions such as the intramolecular Williamson ether synthesis, which involves the cyclization of a halo-alcohol. The formation of the benzodioxepin ring system, a type of cyclic diether, has been approached through various strategies. An early patent for a related compound, 7-methyl-3,4-dihydro(2H)-1,5-benzodioxepin-3-one, utilized a Dieckmann condensation, though this method presented challenges such as harsh reaction conditions and low yields.

A specific synthetic route for 2H-1,5-Benzodioxepin-3(4H)-one, 7-(3-methylbutyl)- has been detailed in patent literature. google.com The process begins with veratrole and involves a sequence of established organic reactions:

Friedel-Crafts acylation with isovaleric acid.

Clemmensen reduction of the resulting ketone.

Demethylation of the ether groups.

Williamson ether synthesis using 3-chloro-2-(chloromethyl)prop-1-ene (B158312) to form the seven-membered ring.

Oxidation to yield the final ketone product. google.com

This multi-step synthesis illustrates a classical approach to constructing complex heterocyclic molecules. In recent decades, more advanced and efficient methods for the synthesis of cyclic ethers and ketones have emerged. These include catalytic processes like ring-closing metathesis (RCM), rhodium-catalyzed epoxide-opening cascades, and the reductive cyclization of hydroxy ketones, which offer greater control and milder reaction conditions for forming seven-membered rings. nih.govthieme-connect.com The development of such techniques has been crucial for the synthesis of complex natural products and other biologically active molecules containing cyclic ether motifs. nih.gov

The primary significance of 2H-1,5-Benzodioxepin-3(4H)-one, 7-(3-methylbutyl)- in applied chemical science lies in its role as a specialty fragrance ingredient. google.com The fragrance industry continuously seeks novel molecules with unique and desirable scent profiles. The synthesis and characterization of this compound and its analogues are part of a broader effort to understand how molecular structure correlates with olfactory perception. researchgate.net By modifying the substituents on the benzodioxepinone core, chemists can fine-tune the resulting aroma, leading to the creation of new notes for use in perfumery and other consumer products. google.comresearchgate.net

More broadly, the benzodioxepin scaffold is a valuable building block in advanced organic synthesis. Its derivatives are not only targets in fragrance research but also key intermediates in the development of new pharmaceuticals and materials. ontosight.ai The ability to functionalize the benzodioxepin ring system at various positions allows for the creation of diverse molecular libraries for screening potential biological activities. For instance, derivatives have been explored for their potential in materials science, such as in the development of new polymers or for applications in light-emitting diodes (OLEDs). ontosight.ai The synthesis of these complex molecules drives innovation in synthetic methodology, requiring chemists to devise efficient and stereoselective routes to these valuable heterocyclic structures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

72849-01-5

Molecular Formula

C17H23Cl2N3O2

Molecular Weight

372.3 g/mol

IUPAC Name

1-(tert-butylamino)-3-[2-(6-chloropyridazin-3-yl)phenoxy]propan-2-ol;hydrochloride

InChI

InChI=1S/C17H22ClN3O2.ClH/c1-17(2,3)19-10-12(22)11-23-15-7-5-4-6-13(15)14-8-9-16(18)21-20-14;/h4-9,12,19,22H,10-11H2,1-3H3;1H

InChI Key

DXWKNIVBJZRTCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2=NN=C(C=C2)Cl)O.Cl

Origin of Product

United States

Synthetic Methodologies and Strategies for 2h 1,5 Benzodioxepin 3 4h One, 7 3 Methylbutyl

Established Reaction Pathways for Benzodioxepinone Core Formation

The traditional synthesis of 7-(3-methylbutyl)-2H-1,5-benzodioxepin-3(4H)-one relies on a sequence of classical organic reactions to build the molecule from simpler precursors. google.comresearchgate.net This established route involves several key transformations to assemble the final bicyclic structure.

Friedel-Crafts Acylation Approaches in Precursor Synthesis

A common starting point for the synthesis of 7-substituted benzodioxepinones is the Friedel-Crafts acylation of an aromatic precursor. google.comresearchgate.net In the case of 7-(3-methylbutyl)-2H-1,5-benzodioxepin-3(4H)-one, the synthesis begins with veratrole (1,2-dimethoxybenzene). google.comresearchgate.net Veratrole undergoes a Friedel-Crafts acylation reaction with isovaleric acid, typically mediated by a strong acid catalyst like polyphosphoric acid (PPA), to introduce the acyl group onto the aromatic ring. researchgate.net This reaction is a fundamental method for forming carbon-carbon bonds to an aromatic ring. beilstein-journals.org

Clemmensen Reduction in the Preparation of Intermediates

Following the acylation step, the resulting aryl-alkyl ketone intermediate is subjected to a Clemmensen reduction. google.comresearchgate.net This reaction specifically reduces the carbonyl group of the ketone to a methylene (B1212753) group, effectively converting the acyl side chain into an alkyl side chain. annamalaiuniversity.ac.injuniperpublishers.com The Clemmensen reduction is carried out using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. annamalaiuniversity.ac.inbyjus.com This step is crucial for establishing the 3-methylbutyl substituent at the 7-position of the future benzodioxepinone ring system. google.comresearchgate.net

Demethylation and Williamson Ether Synthesis for Structural Elaboration

With the alkyl side chain in place, the next stage involves the demethylation of the methoxy (B1213986) groups on the benzene (B151609) ring to yield a catechol derivative. google.comresearchgate.net This is followed by a Williamson ether synthesis. google.comresearchgate.net This classic ether synthesis involves the reaction of the catechol intermediate with an appropriate dihaloalkane, such as 3-chloro-2-(chloromethyl)prop-1-ene (B158312), to form the seven-membered dioxepin ring. google.comresearchgate.netmasterorganicchemistry.com

Cyclization Reactions in the Formation of the Seven-Membered Dioxepin Ring System

The formation of the seven-membered dioxepin ring is a critical step in the synthesis. While the Williamson ether synthesis is a key part of this, other cyclization strategies have also been employed for related benzodioxepinone structures. For instance, Dieckmann condensation of a dicarboxylic acid ester precursor can be used to form the cyclic ketone. google.comgoogle.com Another approach involves the Thorpe cyclization of 1,2-di(cyanomethoxy)benzene, which, after hydrolysis, yields the benzodioxepinone core. cdnsciencepub.com The final step in the established sequence for 7-(3-methylbutyl)-2H-1,5-benzodioxepin-3(4H)-one involves oxidation to form the ketone functionality within the newly formed dioxepin ring. google.com

Development of Novel and Efficient Synthetic Routes for 2H-1,5-Benzodioxepin-3(4H)-one, 7-(3-methylbutyl)-

Recognizing the limitations of some traditional methods, research has focused on developing more efficient and higher-yielding synthetic routes. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Efforts to improve the synthesis of benzodioxepinones have centered on optimizing reaction conditions to increase yields and selectivity. researchgate.net For instance, difficulties in applying patented literature methods for certain analogues, particularly those with electron-withdrawing substituents, have spurred the development of alternative synthetic schemes. researchgate.net One such improved route involves the etherification of a catechol with a protected dihalo-alkylating agent, followed by deprotection and oxidation to give the final ketone. researchgate.net This method provides a more general and favorable pathway to a variety of benzodioxepinone products. researchgate.net Further research into catalytic systems, such as the use of Lewis superacids, aims to improve the efficiency of key steps like cycloisomerization reactions. researchgate.net

Exploration of Alternative Precursors and Catalytic Systems

Research into the synthesis of benzodioxepinones has explored a variety of precursors and catalytic systems to enhance efficiency, yield, and substrate scope. While traditional methods often rely on stoichiometric base-mediated reactions, modern approaches have incorporated catalytic systems to achieve the desired transformations under milder conditions.

For the synthesis of the benzodioxepinone core, N-heterocyclic carbene (NHC) catalyzed oxidative lactonization has emerged as a powerful tool. acs.orgnih.gov This method utilizes thiazolium precatalysts to generate an NHC, which then catalyzes the intramolecular cyclization of a precursor bearing both an aldehyde and a hydroxyl group. acs.orgnih.gov This approach offers the advantage of proceeding under mild conditions and avoids the need for stoichiometric activating agents. acs.org

Another innovative approach involves a tandem oxidation and iodolactonization of 2-O/N-tethered alkenyl benzaldehydes. This reaction, mediated by a CuI/TBHP (tert-butyl hydroperoxide) system, allows for the in situ oxidation of the aldehyde to a carboxylic acid, which then undergoes an intramolecular iodolactonization to form the halogenated benzodioxepinone ring system. acs.orgnih.gov

The use of multicomponent reactions, such as the Passerini reaction, has also been investigated for the synthesis of benzodioxepinone derivatives. nih.gov This strategy allows for the rapid assembly of the core structure from readily available starting materials in a single step. nih.gov Furthermore, ring-closing metathesis (RCM) has been employed to construct the seven-membered dioxepin ring from appropriate diene precursors, utilizing ruthenium-based catalysts. researchgate.net

The following table summarizes various catalytic systems and precursors explored for the synthesis of benzodioxepinone derivatives:

Catalytic System/Reagent Precursor Type Reaction Type Key Features
Thiazolium PrecatalystsHydroxy-aldehydesOxidative LactonizationMild conditions, organocatalytic. acs.orgnih.gov
CuI/TBHPAlkenyl BenzaldehydesTandem Oxidation/IodolactonizationIn situ acid formation, radical mechanism. acs.orgnih.gov
Palladium Catalystso-Halo-aryl-oxa tethered vinylogous carbonatesHeck ReactionStereoselective synthesis of benzo core.ac.ukCurrent time information in Bangalore, IN.heterocycles. researchgate.net
Ruthenium CatalystsDienesRing-Closing MetathesisFormation of seven-membered rings. researchgate.net
Bi(OTf)3Olefins, allenes, dienesCyclizationAtom-economical, catalyst can be recycled. researchgate.net

Stereochemical Control in the Synthesis of Chiral Benzodioxepinone Analogues (if applicable)

The parent molecule, 2H-1,5-Benzodioxepin-3(4H)-one, 7-(3-methylbutyl)-, is achiral. However, the broader class of benzodioxepinones includes chiral analogues, and the control of stereochemistry is a critical aspect of their synthesis, particularly for applications in pharmaceuticals and fragrance chemistry where enantiomeric purity can be crucial for biological activity or olfactory properties. wikipedia.org

Strategies to achieve stereochemical control in the synthesis of chiral benzodioxepinone analogues often involve asymmetric catalysis or the use of chiral auxiliaries. wikipedia.orgnumberanalytics.com Asymmetric hydrogenation, for instance, can be employed to set stereocenters with high enantioselectivity. wikipedia.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For example, an oxazolidinone chiral auxiliary can be used to control the stereochemistry of aldol (B89426) or alkylation reactions, which can be key steps in the synthesis of complex molecules containing the benzodioxepinone framework. wikipedia.org After the desired stereocenter is established, the auxiliary can be removed.

Catalytic asymmetric halocyclization procedures have also been developed for the synthesis of related benzoxazepinones, utilizing chiral catalysts to induce enantioselectivity. acs.orgnih.gov Such strategies could potentially be adapted for the synthesis of chiral benzodioxepinone analogues.

The following table outlines approaches for stereochemical control applicable to the synthesis of chiral benzodioxepinone analogues:

Method Description Example Application
Asymmetric CatalysisUse of a chiral catalyst to favor the formation of one enantiomer over the other. numberanalytics.comAsymmetric hydrogenation to set a stereocenter. wikipedia.org
Chiral AuxiliariesA temporary chiral group that directs the stereochemistry of a reaction. wikipedia.orgOxazolidinone auxiliaries for asymmetric aldol or alkylation reactions. wikipedia.org
Substrate-Controlled DiastereoselectionThe existing chirality in a substrate influences the stereochemical outcome of a reaction.Can be employed in multi-step syntheses where stereocenters are introduced sequentially.

Mechanistic Investigations of Key Transformations in 2H-1,5-Benzodioxepin-3(4H)-one, 7-(3-methylbutyl)- Synthesis

The synthesis of 2H-1,5-Benzodioxepin-3(4H)-one, 7-(3-methylbutyl)- and its analogues involves several key transformations whose mechanisms have been investigated to optimize reaction conditions and understand product formation.

The Dieckmann condensation , a crucial intramolecular cyclization step in one of the classical synthetic routes, proceeds via the formation of an enolate from a diester precursor. google.comcore.ac.uk This enolate then attacks the other ester group, leading to a cyclic β-keto ester intermediate. Subsequent hydrolysis and decarboxylation of this intermediate furnishes the final ketone. The reaction is typically promoted by a strong base, such as sodium hydride or an alkoxide. google.com

In the NHC-catalyzed oxidative lactonization , the mechanism involves the initial reaction of the N-heterocyclic carbene with an aldehyde to form a Breslow intermediate. acs.org This intermediate is then oxidized to an acyl species, which subsequently undergoes intramolecular attack by the hydroxyl group to form the lactone and regenerate the catalyst. acs.org

The tandem oxidation and iodolactonization mediated by CuI/TBHP is proposed to proceed through a radical mechanism. acs.orgnih.gov The reaction is initiated by the generation of radicals from the interaction of CuI and TBHP. These radicals are believed to facilitate the oxidation of the starting aldehyde to a carboxylic acid in situ. The resulting unsaturated carboxylic acid then undergoes an iodolactonization, where the double bond is activated by an iodine species (generated from the reaction system), followed by intramolecular nucleophilic attack by the carboxylate to close the seven-membered ring. acs.orgnih.gov

Mechanistic studies of the Heck reaction for the synthesis of related benzofused heterocycles indicate that the reaction proceeds via a carbopalladation step. researchgate.net In some cases, this can be intercepted by nucleopalladation, leading to alternative products. researchgate.net Understanding these competing pathways is crucial for directing the reaction towards the desired benzodioxepinone product.

Structure Olfactory Relationship Sor Studies of 2h 1,5 Benzodioxepin 3 4h One, 7 3 Methylbutyl and Its Analogues

Theoretical Frameworks for Predicting Olfactory Properties

The prediction of a molecule's odor from its structure is a primary goal of olfactory science, primarily approached through Quantitative Structure-Activity Relationship (QSAR) models, often referred to as SOR models in this context. These frameworks are built on the principle that the olfactory character of a compound is a function of its physicochemical properties. For the benzodioxepinone class, including Einecs 276-941-8, these models rely on calculating a range of molecular descriptors.

Key descriptors include:

Electronic Descriptors: These describe the distribution of electrons within the molecule, which governs non-covalent interactions with the receptor. Properties like dipole moment, partial atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are calculated. The ketone group (C=O) at the 3-position and the two ether oxygens in the dioxepin ring create a specific electronic signature, making the scaffold a key polar feature for potential hydrogen bonding or dipole-dipole interactions.

Hydrophobic Descriptors: The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity. This property is crucial as it influences the odorant's ability to partition from the air, dissolve in the aqueous nasal mucus, and traverse the lipid membranes of olfactory neurons to reach the receptors. The alkyl substituent at the 7-position is the principal modulator of hydrophobicity in this series.

These theoretical frameworks process these descriptors using statistical methods or machine learning algorithms to build models that can correlate a specific combination of structural features with a perceived odor quality, such as "marine" or "ozonic."

Computational Chemistry Approaches to Conformational Analysis and Odorant-Receptor Interactions

Computational chemistry provides powerful tools to investigate the 3D structure of this compound and simulate its interaction with olfactory receptors. Methodologies such as Density Functional Theory (DFT) and Molecular Mechanics (MM) are employed to perform conformational analysis. These calculations explore the potential energy surface of the molecule to identify low-energy, stable conformations of both the flexible seven-membered dioxepin ring and the rotatable 3-methylbutyl side chain. The results often show that the dioxepin ring can adopt several conformations, such as twist-boat or chair forms, and the relative orientation of the side chain is crucial.

Furthermore, molecular docking simulations are used to model the binding event. In this process, a 3D model of a target olfactory receptor (often a homology model based on related G-protein coupled receptors like rhodopsin) is generated. The calculated low-energy conformations of the odorant are then computationally "docked" into the receptor's putative binding site. The simulation software scores the different binding poses based on intermolecular forces, such as van der Waals interactions and potential hydrogen bonds. These studies can rationalize experimental SOR data by showing, for example, that the 3-methylbutyl group fits perfectly into a hydrophobic sub-pocket within the receptor, whereas a smaller methyl or a differently shaped allyl group cannot achieve the same optimal contacts, resulting in lower binding affinity and a different or weaker odor.

Advanced Spectroscopic Techniques for Investigating Conformational Dynamics Relevant to Olfactory Response

While computational methods predict structure, advanced spectroscopic techniques provide experimental validation. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for studying the solution-state conformation of these molecules. High-resolution 1D (¹H, ¹³C) and 2D NMR experiments are used to confirm the chemical structure.

Of particular importance for conformational analysis is the Nuclear Overhauser Effect (NOE). 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can detect protons that are close in space (typically < 5 Å), regardless of their connectivity through chemical bonds. For this compound, NOE correlations between protons on the 3-methylbutyl side chain and protons on the aromatic ring can provide direct experimental evidence for the molecule's preferred average conformation in solution, which is thought to mimic the environment of the nasal mucus. This data is invaluable for validating and refining the conformations predicted by computational models.

For chiral analogues, techniques like Vibrational Circular Dichroism (VCD) can be used to determine the absolute configuration and conformational preferences of each enantiomer, helping to explain why different enantiomers of a chiral odorant often have distinct smells. Additionally, gas-phase techniques like Fourier-transform microwave (FTMW) spectroscopy can determine the precise geometry of the isolated molecule, free from solvent effects, providing a fundamental benchmark for its intrinsic conformational preferences.

Analytical Methodologies for Research and Characterization of 2h 1,5 Benzodioxepin 3 4h One, 7 3 Methylbutyl

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are fundamental for separating the target compound from impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for these purposes.

The development of a robust HPLC method is crucial for the routine analysis and quality control of 2H-1,5-Benzodioxepin-3(4H)-one, 7-(3-methylbutyl)-. A reversed-phase HPLC method with UV detection is a common and effective approach for non-volatile, polar to moderately polar organic compounds.

The development process would involve a systematic evaluation of several parameters to achieve optimal separation and peak shape. These parameters include the selection of a suitable stationary phase (e.g., a C18 column), optimization of the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), and setting the appropriate flow rate and column temperature. The detection wavelength would be selected based on the UV absorbance maximum of the compound.

A gradient elution is often employed to ensure the efficient elution of both the main compound and any potential impurities with a wide range of polarities. Method validation would be performed according to established guidelines to ensure linearity, accuracy, precision, and robustness.

Table 1: Illustrative HPLC Method Parameters for the Analysis of 2H-1,5-Benzodioxepin-3(4H)-one, 7-(3-methylbutyl)-

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL

For volatile and thermally stable compounds, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a highly sensitive technique for purity assessment. Given the structure of 2H-1,5-Benzodioxepin-3(4H)-one, 7-(3-methylbutyl)-, GC analysis is a viable option.

The development of a GC method would involve selecting an appropriate capillary column (e.g., a non-polar or medium-polar stationary phase like 5% phenyl-methylpolysiloxane), optimizing the temperature program of the oven to ensure good separation of the analyte from any volatile impurities, and setting the injector and detector temperatures. The use of a split injection mode is common for purity analysis of concentrated samples. When coupled with a mass spectrometer, GC-MS allows for the identification of impurities based on their mass spectra.

Table 2: Representative GC Method Parameters for Purity Evaluation

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min) to 280 °C at 15 °C/min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Injection Mode Split (50:1)

Advanced Spectroscopic Characterization for Structural Elucidation

Beyond basic identification, advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation and stereochemical assignment of complex organic molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic compounds in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for the complete structural assignment of 2H-1,5-Benzodioxepin-3(4H)-one, 7-(3-methylbutyl)-.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

DEPT (Distortionless Enhancement by Polarization Transfer): Helps in distinguishing between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing the connectivity of the proton framework.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of the molecule.

Conformational analysis of the seven-membered dioxepin ring can be investigated using variable-temperature NMR studies and by analyzing the magnitudes of vicinal coupling constants. researchgate.net

Mass Spectrometry (MS) is a critical technique for determining the molecular weight of a compound and for identifying and characterizing impurities. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

When coupled with a chromatographic separation technique such as HPLC or GC, MS can provide detailed information about the impurities present in a sample, even at trace levels. sterlingpharmasolutions.com The fragmentation pattern observed in the mass spectrum, particularly from tandem mass spectrometry (MS/MS) experiments, can provide valuable structural information about the parent molecule and its impurities. This is particularly useful for identifying unknown degradation products or synthesis byproducts.

Table 3: Predicted Mass Spectrometry Data for 2H-1,5-Benzodioxepin-3(4H)-one, 7-(3-methylbutyl)-

Ion TypePredicted m/z
[M+H]⁺ 249.1434
[M+Na]⁺ 271.1253
[M+K]⁺ 287.0993

Development of Quantitative Analytical Methods for Research Applications

For research applications that require the determination of the concentration of 2H-1,5-Benzodioxepin-3(4H)-one, 7-(3-methylbutyl)- in various matrices, the development of a validated quantitative analytical method is necessary. HPLC with UV or MS detection is the most common technique for this purpose.

The development of a quantitative method involves establishing a calibration curve using a series of standards of known concentrations. The method would be validated for its linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ). The use of an internal standard is often recommended to improve the accuracy and precision of the method. Such quantitative methods are essential for a wide range of research studies, including stability testing, solubility determination, and in vitro assays.

Advanced Reaction Chemistry and Chemical Transformations of 2h 1,5 Benzodioxepin 3 4h One, 7 3 Methylbutyl

Catalytic Transformations and Derivatization Reactions of the Dioxepinone Ring System

The seven-membered dioxepinone ring, featuring a ketone and two ether linkages, is the primary site for a variety of chemical transformations. Studies on the core ring system and its analogues have revealed several key reactions.

The ketone carbonyl group is a versatile handle for derivatization. It can be converted into a cyanohydrin, which upon reduction with catalysts or lithium aluminum hydride, yields an amino alcohol. cdnsciencepub.com This amino alcohol can be further derivatized through reductive alkylations with aldehydes or ketones. cdnsciencepub.com An alternative route to N-substituted amino alcohols involves converting the ketone into an epoxide using dimethyl sulfoxonium methylide, followed by reaction with a primary amine. cdnsciencepub.com This latter method is noted for its versatility. cdnsciencepub.com

The carbonyl group has also been the focus of transformations in related heterocyclic systems, suggesting potential pathways for the title compound. In studies on 2H-1,5-benzoxathiepin-3(4H)-one, a sulfur-containing analogue, the ketone has been shown to react with sodium borohydride, hydroxylamine, and hydrazines. researchgate.net Furthermore, it participates in the Strecker reaction for α-amino acid synthesis and the Johnson–Corey–Chaykovsky reaction. researchgate.net A combination of the Horner–Wadsworth–Emmons and Michael reactions has been used to obtain derivatives of β-substituted carboxylic acids. researchgate.net

More complex transformations involving the formation of the seven-membered ring itself have been developed. An efficient methodology for synthesizing benzodioxepinones involves a tandem oxidation and iodolactonization of 2-O-tethered alkenyl benzaldehydes, mediated by CuI/TBHP. acs.org This process creates a 3-(iodomethyl) substituted dioxepinone, and the resulting iodide can be subsequently displaced to form azides, thiocyanides, and thioethers. acs.org

The table below summarizes key derivatization reactions performed on the 2H-1,5-benzodioxepin-3(4H)-one ring system, based on studies of its parent compound and close analogues.

Starting Material Reagents Product Type Reference
2H-1,5-Benzodioxepin-3(4H)-one1. KCN, H+2. LiAlH4 or Catalytic Hydrogenation3-Amino-3-hydroxymethyl-3,4-dihydro-2H-1,5-benzodioxepin cdnsciencepub.com
2H-1,5-Benzodioxepin-3(4H)-oneDimethyl sulfoxonium methylide3,4-Dihydro-2H-1,5-benzodioxepin-3-spiro-2'-oxirane cdnsciencepub.com
Epoxide DerivativePrimary Amine (R-NH2)N-Substituted Amino Alcohol cdnsciencepub.com
2-O-Allyl BenzaldehydeCuI, TBHP, KI3-(Iodomethyl)-3,4-dihydro-2H-1,5-benzodioxepin-5-one acs.org

Functional Group Interconversions on the Aromatic and Alkyl Moieties

Functionalization of the aromatic ring and the alkyl side chain allows for the synthesis of a diverse library of analogues. The synthesis of various 7-substituted derivatives, including the 7-(3-methylbutyl) moiety, typically starts from the appropriately substituted catechol, which is then reacted with agents like 1,3-dihaloacetones in the presence of a base such as sodium carbonate. google.com

Studies on a protected derivative of the core benzodioxepinone structure have demonstrated that the aromatic ring can undergo nitration under mild conditions. cdnsciencepub.com This suggests that electrophilic aromatic substitution is a viable pathway for introducing functional groups onto the benzene (B151609) ring, provided that the dioxepinone system is stable to the reaction conditions or adequately protected.

The stability of the dioxepin system to certain vigorous reagents is noteworthy. For instance, the demethylation of a 6-methoxy substituted benzodioxepin derivative was achieved using boiling 48% hydrobromic acid without cleaving the seven-membered ether ring. cdnsciencepub.com

The alkyl moiety, in this case, the 3-methylbutyl group, is a saturated hydrocarbon chain and thus relatively inert. Interconversions would likely require harsh conditions typical for alkane functionalization, which may not be compatible with the rest of the molecule. However, variations in this alkyl group are key to creating analogues with different properties. For example, 7-(3-methylbut-2-en-1-yl)-2H-1,5-benzodioxepin-3(4H)-one, an unsaturated analogue, has been synthesized and compared to the saturated title compound. google.com

The table below outlines methods for introducing functionality at the aromatic position of the benzodioxepinone scaffold.

Starting Material Reagents Transformation Reference
Substituted Catechols1,3-Dihaloacetones, Na2CO3Formation of 7-substituted-2H-1,5-benzodioxepin-3(4H)-ones google.com
Protected Dioxepinone DerivativeMild Nitrating AgentsNitration of the aromatic ring cdnsciencepub.com
6-Methoxy-benzodioxepin DerivativeBoiling 48% HBrDemethylation of aromatic methoxy (B1213986) group cdnsciencepub.com

Investigation of Chemical Stability under Varied Laboratory Conditions

The chemical stability of 2H-1,5-Benzodioxepin-3(4H)-one, 7-(3-methylbutyl)- is crucial for its handling, storage, and application. While specific data for this compound is limited, information from related structures provides valuable insights.

Safety data for the closely related 7-methyl derivative (Calone 1951®) and other benzodioxepinones indicates that the material is stable under normal storage conditions. vigon.comperfumersapprentice.com The primary incompatibility noted is with strong oxidizing agents. perfumersapprentice.com No dangerous reactions are generally known under conditions of normal use. vigon.comperfumersapprentice.com

The stability of the heterocyclic ring system can be inferred from reaction conditions it is known to withstand. The survival of the dioxepin ring during demethylation with boiling hydrobromic acid highlights its robustness under strong acidic conditions. cdnsciencepub.com However, the broader class of benzodiazepines, which also feature a seven-membered heterocyclic ring, are known to be susceptible to hydrolysis under both acidic and alkaline conditions. researchgate.netjocpr.com For example, diazepam is relatively stable between pH 4 and 8 but is labile under more strongly alkaline or acidic conditions. jocpr.com This suggests that the stability of the dioxepinone ring in the title compound might also be pH-dependent, a factor that would require specific experimental verification.

The table summarizes the known stability profile for the benzodioxepinone class of compounds.

Condition Observation Reference
Normal StorageStable vigon.comperfumersapprentice.com
Strong Oxidizing AgentsIncompatible, potential for reaction perfumersapprentice.com
Boiling 48% HBrDioxepin ring system is stable cdnsciencepub.com
Varied pHPotentially labile to hydrolysis at pH extremes (by analogy to benzodiazepines) researchgate.netjocpr.com

Emerging Research Avenues and Future Directions for 2h 1,5 Benzodioxepin 3 4h One, 7 3 Methylbutyl

Design and Synthesis of Novel Benzodioxepinone Analogues with Tunable Olfactory Properties

A primary focus of current research is the rational design and synthesis of novel benzodioxepinone analogues to explore the structure-odor relationship (SOR). core.ac.uk The goal is to create a diverse library of compounds with a wide range of olfactory characteristics, allowing for a deeper understanding of how subtle changes in molecular structure can impact the perceived scent.

Researchers have systematically modified the benzodioxepinone scaffold to investigate the influence of various structural features on the resulting odor. sci-hub.se Key areas of modification include:

Substitution on the Aromatic Ring: The introduction of different substituents on the benzene (B151609) ring has been shown to significantly alter the olfactory profile. The nature, position, and size of these substituents can modulate the scent from marine and ozonic to floral, aldehydic, and fruity notes. sci-hub.seresearchgate.net

Modification of the Heterocyclic Ring: Alterations to the seven-membered dioxepinone ring, such as changing its size or introducing substituents, can lead to a loss of the characteristic marine scent and the emergence of sweeter or fruitier notes. researchgate.net

Functional Group Modification: The carbonyl group within the heterocyclic ring is a critical osmophore. Its removal or modification can drastically change the scent profile, often diminishing the marine character. researchgate.net

These synthetic endeavors have led to the creation of a range of analogues with diverse scent profiles, as detailed in the table below.

Analogue Structural Modification Reported Olfactory Notes
7-propyl-2H-1,5-benzodioxepin-3(4H)-oneVariation in the alkyl substituent on the aromatic ringMarine, floral, aldehydic, fruity sci-hub.se
Tricyclic indenodioxepinone structuresFusion of an indene (B144670) ring system to the benzodioxepinone coreIntense marine with citrus, nutty, moss, and animalic facets sci-hub.se
Carbocyclic equivalent of 7-methyl-2H-1,5-benzodioxepin-3(4H)-oneReplacement of the ether oxygen with a methylene (B1212753) groupLily-of-the-valley with a marine accord sci-hub.se

These studies demonstrate the potential for fine-tuning the olfactory properties of benzodioxepinone analogues through targeted synthetic modifications. Future work in this area will likely involve the synthesis of even more complex and diverse structures to further map the chemical space of these fragrant molecules.

Interdisciplinary Research at the Interface of Organic Chemistry and Sensory Science

The development of new fragrance molecules is an inherently interdisciplinary endeavor, requiring close collaboration between organic chemists and sensory scientists. primescholars.com The synthesis of novel benzodioxepinone analogues is only the first step; their olfactory properties must then be carefully evaluated by trained sensory panels to establish meaningful structure-odor relationships. core.ac.uk

This collaborative process typically involves:

Synthesis and Purification: Organic chemists synthesize and purify the target molecules, ensuring high purity to avoid any interference from impurities in the olfactory evaluation. sci-hub.se

Sensory Evaluation: Trained perfumers and sensory panelists evaluate the odor of the new compounds, describing their character, intensity, and other relevant attributes. core.ac.uk

Data Analysis and Iteration: The sensory data is then correlated with the molecular structures of the synthesized compounds. This information feeds back into the design of the next generation of analogues, creating an iterative cycle of design, synthesis, and evaluation.

The Global Consortium for Chemosensory Research (GCCR) is an example of a large-scale collaborative effort to understand the chemical senses, highlighting the importance of interdisciplinary approaches in this field. gcchemosensr.orgnih.gov Future research will likely see an even greater integration of these disciplines, with the potential for high-throughput screening methods and computational tools to accelerate the discovery of new fragrance molecules.

Mechanistic Understanding of Molecular Interactions in Complex Chemical Systems

A deeper understanding of how 2H-1,5-Benzodioxepin-3(4H)-one, 7-(3-methylbutyl)- and its analogues interact with olfactory receptors at the molecular level is a key area of future research. While the exact mechanisms of olfaction are still being unraveled, it is understood that the shape, size, and electronic properties of a molecule determine its ability to bind to and activate specific olfactory receptors. nih.gov

Current research in this area is focused on:

Computational Modeling: Molecular modeling and computational chemistry are being used to predict the binding of benzodioxepinone analogues to olfactory receptor models. jbiochemtech.com These studies can help to identify the key structural features that are important for receptor binding and activation.

Structure-Activity Relationship (SAR) Studies: By systematically varying the structure of the benzodioxepinone molecule and correlating these changes with olfactory perception, researchers can infer which parts of the molecule are critical for its scent. mdpi.com For example, studies have shown that the aromatic ring is a crucial binding motif for the marine odor of some benzodioxepinone analogues. researchgate.net

Advanced Spectroscopic and Imaging Techniques: Techniques such as cryo-electron microscopy are beginning to provide high-resolution structures of olfactory receptors, which will be invaluable for understanding how fragrance molecules bind. nih.gov

A more complete mechanistic understanding of these molecular interactions will enable the more rational design of new fragrance molecules with specific and targeted olfactory properties.

Sustainable Synthetic Approaches for Benzodioxepinone Derivatives

In line with the growing emphasis on green chemistry in the chemical industry, the development of sustainable synthetic methods for benzodioxepinone derivatives is a critical future direction. matec-conferences.org Traditional synthetic methods for fragrances can sometimes involve harsh reagents, high temperatures, and the generation of significant waste. matec-conferences.org

Emerging research in sustainable synthesis is exploring several avenues:

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers a number of advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. matec-conferences.org

Innovative Catalysts: The development of new, more efficient, and recyclable catalysts can help to reduce waste and improve the atom economy of synthetic processes. matec-conferences.org

Green Solvents: The replacement of traditional volatile organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a key goal of green chemistry. matec-conferences.org

Flow Chemistry: Continuous flow technology can offer improved safety, efficiency, and scalability for the synthesis of fragrance molecules, contributing to a more sustainable manufacturing process. researchgate.net

By embracing the principles of green chemistry, the fragrance industry can continue to innovate and produce new and exciting molecules like 2H-1,5-Benzodioxepin-3(4H)-one, 7-(3-methylbutyl)- and its analogues, while minimizing its environmental footprint.

Q & A

Q. How can researchers enhance the reproducibility of computational simulations for this compound’s quantum mechanical properties?

  • Methodological Answer : Archive input files (e.g., Gaussian .com files) and version-control software (e.g., Git). Use grid convergence studies to validate basis sets (e.g., 6-311+G(d,p)) and report Hartree-Fock vs. post-Hartree-Fock energy differences. Cross-validate with experimental XRD bond lengths using mean absolute error (MAE) metrics .

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